molecular formula C10H13BrN2O3 B8176455 4-Bromo-N-(2-methoxyethyl)-3-methyl-2-nitroaniline

4-Bromo-N-(2-methoxyethyl)-3-methyl-2-nitroaniline

Cat. No.: B8176455
M. Wt: 289.13 g/mol
InChI Key: JOQCOEXDILRKQC-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methoxyethyl)-3-methyl-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O3. This compound is characterized by the presence of a bromine atom, a methoxyethyl group, a methyl group, and a nitro group attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-methoxyethyl)-3-methyl-2-nitroaniline typically involves the nitration of 4-bromo-3-methylaniline followed by the introduction of the 2-methoxyethyl group. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reacted with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-methoxyethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-methoxyethyl)-3-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The methoxyethyl group can be replaced with other alkyl groups using appropriate alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkylating agents such as alkyl halides.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted anilines: Formed by the substitution of the bromine atom or methoxyethyl group.

Scientific Research Applications

4-Bromo-N-(2-methoxyethyl)-3-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-methoxyethyl)-3-methyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and methoxyethyl group also contribute to the compound’s reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride
  • 4-Bromo-N-(2-methoxyethyl)-2-nitroaniline

Uniqueness

4-Bromo-N-(2-methoxyethyl)-3-methyl-2-nitroaniline is unique due to the presence of the 3-methyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this specific substituent.

Properties

IUPAC Name

4-bromo-N-(2-methoxyethyl)-3-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-7-8(11)3-4-9(10(7)13(14)15)12-5-6-16-2/h3-4,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQCOEXDILRKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])NCCOC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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